molecular formula C8H4BrClKNO4S B7799845 potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate

potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate

Cat. No.: B7799845
M. Wt: 364.64 g/mol
InChI Key: UEICLAAARWXWFS-UHFFFAOYSA-M
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Description

Compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various scientific fields, making it a compound of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and mechanical grinding . This method ensures the efficient production of the compound with high yield and purity.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and sustainability. The use of continuous flow reactors and advanced purification techniques are common in industrial production to maintain the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of compound “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Compound A: Shares similar structural features but differs in its reactivity and applications.

    Compound B: Known for its higher potency in biological assays compared to “potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate”.

    Compound C: Exhibits similar chemical properties but is used in different industrial applications.

Uniqueness: Compound “this compound” is unique due to its specific combination of chemical properties, reactivity, and applications. Its versatility in various scientific fields makes it a valuable compound for research and industrial use.

Properties

IUPAC Name

potassium;(5-bromo-6-chloro-1H-indol-3-yl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4S.K/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;/h1-3,11H,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEICLAAARWXWFS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClKNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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